molecular formula C15H18N2O2S2 B2375323 (3,5-Dimethylisoxazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1705218-33-2

(3,5-Dimethylisoxazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2375323
CAS RN: 1705218-33-2
M. Wt: 322.44
InChI Key: SMWRVHQIURHREZ-UHFFFAOYSA-N
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Description

(3,5-Dimethylisoxazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone, also known as DT-010, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. DT-010 is a small molecule that belongs to the family of isoxazole-thiazepine derivatives.

Scientific Research Applications

Chemotherapeutic Applications

This compound has shown significant potential in the development of novel chemotherapeutic tools. For instance, research on novel silver complexes that incorporate derivatives like this compound has demonstrated substantial in vitro antitumor activity. These complexes have been found to be more effective than the reference drug cisplatin against a panel of human cancer cell lines, including highly aggressive and intrinsically resistant small-cell lung carcinoma (SCLC) cells. The mechanism of action includes the ability of these complexes to accumulate in cancer cells and selectively target Thioredoxin (TrxR), leading to an imbalance in redox homeostasis and ultimately inducing cancer cell death through apoptosis (Pellei et al., 2023).

Antiviral and Antitumoral Activity

Additionally, derivatives featuring the core structure of (3,5-Dimethylisoxazol-4-yl) have been synthesized and evaluated for their antiviral and antitumoral activities. Subtle structural variations on the phenyl moiety of these compounds have allowed for tuning their biological properties toward either antiviral or antitumoral activity. This suggests the versatility of this chemical structure in developing compounds with targeted biological effects (Jilloju et al., 2021).

Synthetic and Spectral Characterization

The synthesis and characterization of similar compounds, such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, have been conducted to understand their structural and chemical properties. Studies include UV, IR, 1H and 13C NMR spectroscopy, and mass spectrometry. These compounds' structural optimization and theoretical vibrational spectra interpretations have been performed using density functional theory calculations. Such research provides foundational knowledge for the further application and development of these compounds in various scientific fields (Shahana & Yardily, 2020).

Mechanism of Action

Target of Action

Similar compounds have been shown to have potential antioxidant, anti-inflammatory, and analgesic effects .

Mode of Action

It’s worth noting that many anti-inflammatory drugs act as cyclooxygenase inhibitors . This suggests that this compound might interact with its targets by inhibiting the action of cyclooxygenase, thereby reducing inflammation.

Biochemical Pathways

It’s known that the metabolic products of arachidonic acid, produced by the action of cyclooxygenase and lipoxygenase, play important roles in the inflammatory process . Therefore, this compound might affect these pathways.

Result of Action

Compounds with similar structures have been shown to exhibit anti-inflammatory action . This suggests that this compound might also have similar effects.

properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c1-10-14(11(2)19-16-10)15(18)17-6-5-13(21-9-7-17)12-4-3-8-20-12/h3-4,8,13H,5-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWRVHQIURHREZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(SCC2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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